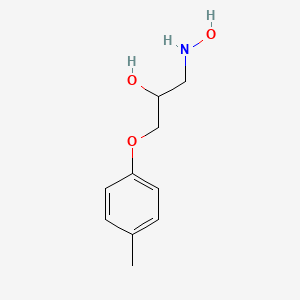

1-(Hydroxyamino)-3-(4-methylphenoxy)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Hydroxyamino)-3-(4-methylphenoxy)propan-2-ol is an organic compound characterized by the presence of a hydroxyamino group, a methylphenoxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxyamino)-3-(4-methylphenoxy)propan-2-ol typically involves the reaction of 4-methylphenol with epichlorohydrin to form 3-(4-methylphenoxy)propan-1-ol. This intermediate is then subjected to a reaction with hydroxylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxyamino)-3-(4-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-(Hydroxyamino)-3-(4-methylphenoxy)propan-2-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Hydroxyamino)-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

1-(Hydroxyamino)-3-(phenoxy)propan-2-ol: Lacks the methyl group on the phenoxy ring.

1-(Amino)-3-(4-methylphenoxy)propan-2-ol: Lacks the hydroxy group on the amino moiety.

1-(Hydroxyamino)-3-(4-chlorophenoxy)propan-2-ol: Contains a chlorine atom instead of a methyl group on the phenoxy ring.

Uniqueness: 1-(Hydroxyamino)-3-(4-methylphenoxy)propan-2-ol is unique due to the presence of both the hydroxyamino group and the 4-methylphenoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(Hydroxyamino)-3-(4-methylphenoxy)propan-2-ol is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial efficacy and interactions with various biological targets. This article reviews the current understanding of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a hydroxylamine functional group and a phenoxy moiety, which are crucial for its biological interactions. The presence of the 4-methylphenoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of derivatives related to this compound. These derivatives have been evaluated against various multidrug-resistant pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 2 | Staphylococcus aureus | >64 µg/mL |

| Compound 4 | Escherichia coli | >64 µg/mL |

| Compound 6 | Klebsiella pneumoniae | 32 µg/mL |

| Compound 6 | Pseudomonas aeruginosa | 32 µg/mL |

The results indicate that while some derivatives exhibit weak activity against certain Gram-positive bacteria, others show promise against Gram-negative strains, particularly those resistant to conventional treatments .

The biological activity of this compound is believed to involve inhibition of key enzymes in bacterial cell wall synthesis, specifically those within the MurA-F pathway. This pathway is essential for peptidoglycan synthesis, making it a critical target for antimicrobial agents .

Case Studies

Case Study 1: Efficacy Against Drug-Resistant Fungi

A study investigated the efficacy of derivatives including this compound against drug-resistant Candida auris. The results showed that modifications to the compound's structure could enhance antifungal activity. Specifically, derivative modifications led to improved interactions with fungal cell membranes, increasing susceptibility in resistant strains .

Case Study 2: Cytotoxicity and Antiproliferative Effects

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. The findings indicated that certain derivatives exhibited significant antiproliferative effects, suggesting potential applications in cancer therapy. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

1-(hydroxyamino)-3-(4-methylphenoxy)propan-2-ol |

InChI |

InChI=1S/C10H15NO3/c1-8-2-4-10(5-3-8)14-7-9(12)6-11-13/h2-5,9,11-13H,6-7H2,1H3 |

InChI Key |

QTIACLSYOWMFNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CNO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.